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Compound of Interest

Compound Name:
2,2-dimethyl-6-nitro-2H-pyrido[3,2-

b][1,4]oxazin-3(4H)-one

Cat. No.: B1388420 Get Quote

Introduction: The Pyridazinone Scaffold as a
Privileged Structure in Oncology
The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen

atoms, has emerged as a "wonder nucleus" in medicinal chemistry due to its versatile structure

that allows for diverse substitutions, leading to a wide array of pharmacological activities.[1] In

recent years, pyridazinone derivatives have garnered significant attention for their potential as

anticancer agents.[2][3] Their therapeutic efficacy stems from their ability to target various

hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis (programmed

cell death), and angiogenesis (the formation of new blood vessels that supply tumors with

nutrients). This document serves as a comprehensive guide for researchers, scientists, and

drug development professionals, providing in-depth application notes and detailed protocols for

the evaluation of the anticancer properties of novel pyridazinone derivatives.

Mechanisms of Anticancer Action
Pyridazinone-based compounds exert their anticancer effects through multiple mechanisms of

action, primarily by inhibiting key signaling pathways that are often dysregulated in cancer.

Understanding these mechanisms is crucial for the rational design and development of new,

more effective anticancer drugs.

Inhibition of Protein Kinases
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Protein kinases are a large family of enzymes that play a pivotal role in regulating cellular

processes such as cell growth, proliferation, differentiation, and survival.[3] The aberrant

activity of certain kinases is a common driver of cancer. Pyridazinone derivatives have been

successfully designed to target and inhibit several key kinases implicated in cancer

progression.

VEGFR (Vascular Endothelial Growth Factor Receptor) Inhibition: Angiogenesis is essential

for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis.[4][5] Several

pyridazinone derivatives have been developed as potent inhibitors of VEGFR-2, thereby

blocking the formation of new blood vessels and starving the tumor of its blood supply.[4][6]

[7]

EGFR (Epidermal Growth Factor Receptor) Inhibition: EGFR is a transmembrane protein

that, upon activation, triggers signaling pathways that promote cell proliferation.[2][8]

Overexpression or mutations of EGFR are common in various cancers. Pyridazinone-based

compounds have been shown to effectively inhibit EGFR kinase activity.[2][8][9]

CDK (Cyclin-Dependent Kinase) Inhibition: CDKs are a family of protein kinases that control

the progression of the cell cycle.[10] Uncontrolled cell division is a fundamental characteristic

of cancer, often driven by the hyperactivation of CDKs. Certain pyridazinone derivatives have

been identified as potent CDK inhibitors, leading to cell cycle arrest and preventing cancer

cell proliferation.[10][11]

Other Kinase Targets: The versatility of the pyridazinone scaffold allows for its adaptation to

target other important kinases in oncology, including c-Met,[12] FER tyrosine kinase,[13][14]

and Bruton's tyrosine kinase (BTK).[15]

Induction of Apoptosis
Apoptosis is a natural process of programmed cell death that eliminates damaged or unwanted

cells. Cancer cells often develop mechanisms to evade apoptosis, leading to their uncontrolled

growth. Many pyridazinone derivatives have been shown to induce apoptosis in cancer cells

through various mechanisms.[16][17][18]

Caspase Activation: Caspases are a family of proteases that are the central executioners of

apoptosis. Pyridazinone compounds can trigger the activation of caspases, such as
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caspase-3, leading to the dismantling of the cell.[18]

Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins includes both pro-apoptotic

(e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of these proteins is critical in

determining a cell's fate. Some pyridazinone derivatives can upregulate the expression of

pro-apoptotic proteins and downregulate anti-apoptotic proteins, thereby tipping the balance

towards cell death.[6][19]

Induction of Oxidative Stress: Some pyridazinone derivatives can generate reactive oxygen

species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis.[18]

[20]

Cell Cycle Arrest
By inhibiting CDKs or other cell cycle-related proteins, pyridazinone derivatives can halt the

progression of the cell cycle at specific checkpoints, such as the G0/G1 or G2/M phase.[6][19]

This prevents cancer cells from dividing and proliferating.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway targeted by pyridazinone derivatives

and a general experimental workflow for their anticancer evaluation.
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Caption: VEGFR-2 Signaling Pathway Inhibition by Pyridazinone Derivatives.
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Caption: General Experimental Workflow for Anticancer Drug Discovery.

Experimental Protocols
The following are detailed, step-by-step protocols for key in vitro assays to evaluate the

anticancer potential of pyridazinone derivatives.
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Protocol 1: In Vitro Cytotoxicity Assessment using the
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell viability based on the

measurement of cellular protein content.[13][18][21]

Materials and Reagents:

Adherent cancer cell line of interest

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

Pyridazinone derivative stock solution (in DMSO)

Trichloroacetic acid (TCA), 10% (w/v), cold

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

Acetic acid, 1% (v/v)

Tris base solution, 10 mM, pH 10.5

96-well microtiter plates

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

Compound Treatment: Prepare serial dilutions of the pyridazinone derivative in culture

medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle

control (DMSO) and an untreated control.

Incubation: Incubate the plate for 48-72 hours.

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

Washing: Wash the plates five times with slow-running tap water and allow to air dry.
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Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature

for 30 minutes.

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove

unbound SRB. Allow the plates to air dry.

Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50

value (the concentration that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection by Annexin V-FITC and
Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.[9][20][22]

Materials and Reagents:

Cancer cell line of interest

Pyridazinone derivative

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Phosphate-buffered saline (PBS)

Flow cytometer

Procedure:

Cell Treatment: Seed cells and treat with the pyridazinone derivative at the desired

concentration for the desired time. Include an untreated control.

Cell Harvesting: Harvest the cells (including floating cells) and wash twice with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6

cells/mL.

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of

Annexin V-FITC and 1 µL of PI (100 µg/mL working solution).

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within

1 hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI)
Staining
This protocol uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle

distribution by flow cytometry.[15][17]

Materials and Reagents:

Cancer cell line of interest

Pyridazinone derivative

PBS

70% Ethanol, cold

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Flow cytometer

Procedure:

Cell Treatment: Seed cells and treat with the pyridazinone derivative.

Cell Harvesting: Harvest approximately 1 x 10^6 cells and wash with cold PBS.
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Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of

cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.

Washing: Centrifuge the fixed cells and wash the pellet with PBS.

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

Incubation: Incubate for 30 minutes at room temperature in the dark.

Analysis: Analyze the samples on a flow cytometer.

Protocol 4: Generic In Vitro Kinase Inhibition Assay
(Luminescence-based)
This assay measures the amount of ATP consumed by a kinase, which is inversely proportional

to the luminescent signal produced.[19][23][24]

Materials and Reagents:

Recombinant kinase (e.g., VEGFR-2, EGFR, CDK2)

Kinase-specific substrate

ATP

Pyridazinone derivative

Kinase assay buffer

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

White, opaque 96-well plates

Luminometer

Procedure:
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Compound Dilution: Prepare serial dilutions of the pyridazinone derivative in the appropriate

buffer.

Reaction Setup: In a 96-well plate, add the kinase, the pyridazinone derivative (or vehicle

control), and the kinase assay buffer.

Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Detection: Stop the kinase reaction and measure the remaining ATP by adding the detection

reagent from the kit and measuring the luminescence.

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Data Presentation: Anticancer Activity of Exemplary
Pyridazinone Derivatives
The following table summarizes the in vitro anticancer activity of selected pyridazinone

derivatives against various cancer cell lines and kinase targets.
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Compound
ID

Target(s)
Cancer Cell
Line

Assay Type IC50 (µM) Reference

15a c-Met
HT-29

(Colon)
Cytotoxicity 0.10 [12]

H460 (Lung) Cytotoxicity 0.13 [12]

A549 (Lung) Cytotoxicity 0.05 [12]

c-Met Kinase Assay 0.00215 [12]

DS21360717

(21)
FER Kinase - Kinase Assay

Potent

Inhibition
[13]

10l VEGFR-2
A549/ATCC

(Lung)
Cytotoxicity

GI50 1.66-

100
[6][19]

17a VEGFR-2 Various Cytotoxicity
GI50 1.66-

100
[6][19]

VEGFR-2 Kinase Assay

60%

inhibition at

10 µM

[6]

5f
EGFR/VEGF

R-2

HCT116

(Colon)
Cytotoxicity 7.69 [2]

HepG2

(Liver)
Cytotoxicity 9.46 [2]

MCF-7

(Breast)
Cytotoxicity 6.93 [2]

EGFR Kinase Assay 0.042 [2]

VEGFR-2 Kinase Assay 0.032 [2]

11m CDK2
T-47D

(Breast)
Cytotoxicity 0.43 [10][11]

MDA-MB-231

(Breast)
Cytotoxicity 0.99 [10][11]
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CDK2 Kinase Assay 0.0201 [10][11]

Conclusion and Future Perspectives
The pyridazinone scaffold represents a highly promising framework for the development of

novel anticancer agents. The diverse mechanisms of action, including the inhibition of key

oncogenic kinases, induction of apoptosis, and cell cycle arrest, underscore the therapeutic

potential of this class of compounds. The protocols detailed in this document provide a robust

foundation for the in vitro evaluation of new pyridazinone derivatives. Future research should

focus on optimizing the structure-activity relationships to enhance potency and selectivity, as

well as comprehensive in vivo studies to assess efficacy and safety in preclinical models. The

continued exploration of pyridazinone chemistry is poised to deliver the next generation of

targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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